CPI-169 is a potent small molecule inhibitor targeting enhancer of zeste homolog 2, which is a critical component of the polycomb repressive complex 2. This compound plays a significant role in the regulation of gene expression through the methylation of histone H3 at lysine 27. The overexpression of enhancer of zeste homolog 2 has been linked to tumor progression and poor prognosis in various cancers, making CPI-169 a valuable candidate for cancer therapeutics. The compound's inhibition of enhancer of zeste homolog 2 leads to reduced levels of trimethylated histone H3, resulting in cell cycle arrest and apoptosis across different cancer cell lines .
CPI-169 was developed by Constellation Pharmaceuticals and is classified as a small molecule inhibitor. It falls under the category of epigenetic modulators, specifically targeting histone methyltransferases. The compound has shown high selectivity for enhancer of zeste homolog 2, with an IC50 value reported to be less than 1 nanomolar, indicating its potency in inhibiting this enzyme .
The synthesis of CPI-169 involves multiple steps that include the formation of an indole core structure and the introduction of various functional groups. Key steps in the synthetic route include:
The synthesis typically employs organic solvents and requires controlled temperature and pressure conditions to optimize yield and purity.
CPI-169 has a complex molecular structure characterized by its indole-based scaffold. The structural formula can be represented as follows:
The specific arrangement of atoms within CPI-169 allows for effective interaction with enhancer of zeste homolog 2, facilitating its inhibitory action .
CPI-169 undergoes several chemical transformations that are critical for its functionality:
CPI-169 exerts its therapeutic effects primarily by inhibiting the enzymatic activity of enhancer of zeste homolog 2. This inhibition leads to:
CPI-169 exhibits several notable physical and chemical properties:
These properties are essential for its application in both in vitro and in vivo studies .
CPI-169 serves multiple roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0